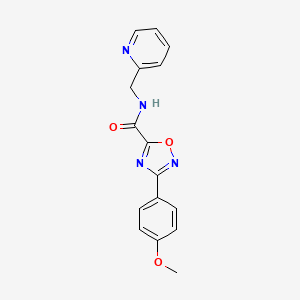![molecular formula C15H17N3O3 B11485831 N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine](/img/structure/B11485831.png)
N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a 2-(2,5-dimethylphenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine can be achieved through a multi-step process involving the following key steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyridine ring.
Etherification: The nitrated pyridine is then subjected to etherification with 2-(2,5-dimethylphenoxy)ethanol in the presence of a suitable base such as potassium carbonate. This step involves the formation of an ether bond between the pyridine ring and the 2-(2,5-dimethylphenoxy)ethyl group.
Amination: The final step involves the introduction of an amine group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source such as ammonia or an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization can ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Reduction: Formation of N-[2-(2,5-dimethylphenoxy)ethyl]-5-aminopyridin-2-amine.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials such as polymers, coatings, and nanomaterials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the nitro group and the pyridine ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine can be compared with other similar compounds such as:
N-[2-(2,5-dimethylphenoxy)ethyl]-5-aminopyridin-2-amine: This compound is similar in structure but has an amino group instead of a nitro group, which can lead to different chemical reactivity and biological activity.
N-[2-(2,5-dimethylphenoxy)ethyl]-5-chloropyridin-2-amine:
The uniqueness of this compound lies in the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity that can be exploited in various scientific research applications.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C15H17N3O3/c1-11-3-4-12(2)14(9-11)21-8-7-16-15-6-5-13(10-17-15)18(19)20/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
SXRVSKIRXYSMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=NC=C(C=C2)[N+](=O)[O-] |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485748.png)

![1-(4-tert-butylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole](/img/structure/B11485755.png)
![3-(5-bromofuran-2-yl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485763.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11485767.png)
![3-(4-fluorophenyl)-N-(2-{[(2-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485780.png)
![4-chloro-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11485788.png)
![Benzamide, N-[4-(1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluoro-](/img/structure/B11485806.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485810.png)
![1-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}indoline](/img/structure/B11485816.png)
![N-{2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,4-difluorobenzamide](/img/structure/B11485824.png)
![4-(3-pyridyl)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11485827.png)
![5'-fluoro-1'-(2-phenylethyl)-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11485828.png)
![Methyl 4-[(4-chlorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11485843.png)
